molecular formula C16H12N2 B186722 1H,1'H-3,3'-biindole CAS No. 13637-37-1

1H,1'H-3,3'-biindole

Cat. No.: B186722
CAS No.: 13637-37-1
M. Wt: 232.28 g/mol
InChI Key: WHJMXLYLQPXPSY-UHFFFAOYSA-N
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Description

3,3’-Biindole is an organic compound characterized by the presence of two indole units connected at the 3-position. This structural motif is significant due to its occurrence in various natural alkaloids, biologically active compounds, and functional materials . The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in multiple scientific fields.

Mechanism of Action

Its unique structure and interactions make it an exciting subject for scientific exploration . 🌟

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic methodologies have been developed to obtain 3,3’-biindole. A common strategy involves the coupling reaction between two indole units. This can be achieved through palladium-catalyzed cross-coupling reactions or oxidative couplings catalyzed by reagents such as palladium salts, iron trichloride, oxidized active carbon, and iodine . Another method involves the copper-catalyzed Friedel-Crafts propargylation/hydroamination/aromatization sequence .

Industrial Production Methods: In industrial settings, the synthesis of 3,3’-biindole can be optimized by using sustainable methods. For example, the use of acidic deep eutectic solvents as both solvent and Brønsted acid catalyst has been shown to be effective. This method avoids the use of volatile organic compounds and additional acid catalysts, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Biindole undergoes various types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling can yield various substituted biindoles, while reductive cyclization can produce indole derivatives .

Properties

IUPAC Name

3-(1H-indol-3-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-3-7-15-11(5-1)13(9-17-15)14-10-18-16-8-4-2-6-12(14)16/h1-10,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJMXLYLQPXPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300621
Record name 3,3'-Biindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13637-37-1
Record name 3,3'-Biindole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-Biindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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